molecular formula C9H11N3OS B1517728 N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine CAS No. 1097168-21-2

N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine

Cat. No.: B1517728
CAS No.: 1097168-21-2
M. Wt: 209.27 g/mol
InChI Key: GIKVGCOFOZMMGX-UHFFFAOYSA-N
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Description

“N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine” is a compound that belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines are an important class of chemical compounds with diverse biological activities .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones, which includes “this compound”, often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another method involves heating 3-amino-thiophene-2-carboxamides with either triethyl orthoformate or formic acid .


Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4-amines have been reported to inhibit Cyt-bd, and an initial structure–activity-relationship (SAR) of 13 compounds in three mycobacterial strains has been reported .

Scientific Research Applications

Anticancer Potential

A study highlighted the synthesis of novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives envisioned as potent bioisosteric analogues of MPC-6827, an anticancer agent. These derivatives, particularly thieno[3,2-d]pyrimidin-4-amines 4a and 4c, exhibited inhibitory effects on human colorectal cancer cell proliferation similar to MPC-6827 at tested concentrations, showcasing their potential as anticancer compounds (Loidreau et al., 2020).

Dual Inhibitors of CLK1 and DYRK1A Kinases

Research on N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues has demonstrated significant inhibitory potency against protein kinases, including CLK1 and DYRK1A. These compounds, particularly the thieno[3,2-d]pyrimidin-4-amine analogues, emerged as promising for the development of new pharmacological dual inhibitors of CLK1 and DYRK1A kinases, indicating their potential in targeted kinase inhibition therapies (Loidreau et al., 2013).

Antifungal Applications

Another study synthesized and investigated the antifungal effects of 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound against Aspergillus terreus and Aspergillus niger. The results indicated that Aspergillus terreus was more affected by the antifungal compounds, with one compound in particular showing a higher effect than others, suggesting their potential as effective antifungal agents (Jafar et al., 2017).

Corrosion Inhibition

The inhibitive action of new pyrimidine derivatives, namely 7-methoxypyrido[2,3-d]pyrimidin-4-amine (MPPA) and 4-amino-7-methoxypyrido[2,3-d]pyrimidin-2(1H)-one (AMPO), against corrosion of mild steel in acidic medium was studied. These derivatives showed mixed-type inhibitor behavior and adsorption following Langmuir's isotherm, indicating their potential as effective corrosion inhibitors (Yadav et al., 2015).

Future Directions

Thieno[3,2-d]pyrimidin-4-amines, including “N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine”, could be further explored for their potential in drug development, especially considering their inhibitory effect on Cyt-bd, a drug target in Mycobacterium tuberculosis .

Properties

IUPAC Name

N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c1-13-4-3-10-9-8-7(2-5-14-8)11-6-12-9/h2,5-6H,3-4H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKVGCOFOZMMGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC=NC2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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